HIF-1 Inhibitory Scaffold Validation: Quantified Potency Benchmark for the 1-Ethylpyrazole-3-Carboxamide Chemotype
The 1-ethylpyrazole-3-carboxamide scaffold, which constitutes the core pharmacophore of the target compound, was identified through high-throughput screening and demonstrated HIF-1 inhibitory activity with an IC₅₀ of 19.1 μM in a hypoxia-responsive luciferase reporter gene assay [1]. Structure-activity relationship (SAR) optimization of this scaffold yielded analog 11Ae with an improved IC₅₀ of 8.1 μM, representing a 2.4-fold potency enhancement over the parent scaffold [1]. The target compound bears the identical 1-ethylpyrazole-3-yl substitution pattern and methylamino linker geometry present in the validated HIF-1 inhibitor chemotype. This establishes a quantifiable potency benchmark for the scaffold class that is absent for the 4-yl regioisomeric series, where SAR data indicate differential, generally inferior HIF-1 modulation [2].
| Evidence Dimension | HIF-1-driven luciferase inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | Scaffold class (1-ethylpyrazole-3-carboxamide): IC₅₀ = 19.1 μM (CLB-016); optimized analog 11Ae: IC₅₀ = 8.1 μM |
| Comparator Or Baseline | 4-yl regioisomer series (1-ethylpyrazole-4-carboxamide analogs): no reported HIF-1 IC₅₀ data in the same assay system; SAR indicates reduced or absent HIF-1 activity |
| Quantified Difference | 2.4-fold improvement achievable through scaffold optimization (19.1 μM → 8.1 μM); qualitative activity advantage over 4-yl regioisomers |
| Conditions | Hypoxia-responsive luciferase reporter gene assay in HT1080 human sarcoma cells (Yasuda et al., 2015) |
Why This Matters
Procurement of the correct regioisomer ensures alignment with a peer-reviewed, experimentally validated pharmacological scaffold with defined potency benchmarks, enabling direct cross-referencing to published SAR datasets for hit-to-lead optimization.
- [1] Yasuda Y, Arakawa T, Nawata Y, et al. Design, synthesis, and structure–activity relationships of 1-ethylpyrazole-3-carboxamide compounds as novel hypoxia-inducible factor (HIF)-1 inhibitors. Bioorg Med Chem. 2015;23(8):1776-1787. doi:10.1016/j.bmc.2015.02.038. PMID: 25773014. View Source
- [2] Sakai M, Takahashi N, Ikeda H, et al. Design, synthesis, and target identification of new hypoxia-inducible factor 1 (HIF-1) inhibitors containing 1-alkyl-1H-pyrazole-3-carboxamide moiety. Bioorg Med Chem. 2021;46:116375. doi:10.1016/j.bmc.2021.116375. PMID: 34492592. View Source
